molecular formula C4H7N3O B11925158 5-Amino-1-methyl-1H-imidazol-2(3H)-one

5-Amino-1-methyl-1H-imidazol-2(3H)-one

Cat. No.: B11925158
M. Wt: 113.12 g/mol
InChI Key: YLNUTNZJPRHHTE-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-imidazol-2(3H)-one (CAS: 1465491-15-9) is a substituted imidazolone derivative characterized by a methyl group at the 1-position and an amino group at the 5-position of the imidazole ring. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which are conducive to diverse biological interactions. It is commercially available through four suppliers, as noted in procurement databases . Its molecular framework shares similarities with bioactive imidazolone derivatives, such as antitumor and antimicrobial agents, though its specific pharmacological profile requires further exploration.

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

4-amino-3-methyl-1H-imidazol-2-one

InChI

InChI=1S/C4H7N3O/c1-7-3(5)2-6-4(7)8/h2H,5H2,1H3,(H,6,8)

InChI Key

YLNUTNZJPRHHTE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CNC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-methyl-1H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-imidazol-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a nickel or palladium complex, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 4-amino-3-methyl-1H-imidazol-2-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methyl-1H-imidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2,4-dione derivatives, while substitution reactions can produce a variety of N-substituted imidazoles .

Scientific Research Applications

4-Amino-3-methyl-1H-imidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3-methyl-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 53439-88-6)

  • Structural Differences : The addition of a methyl group at the 3-position distinguishes this compound from the target molecule.
  • However, it also increases hydrophobicity, which could influence membrane permeability in biological systems .
  • Safety Profile : This compound carries hazard statements H317 (skin sensitization) and H319 (eye irritation), suggesting that alkylation patterns impact toxicity .

1-Phenyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 14813-85-5)

  • Structural Differences: A phenyl group replaces the methyl and amino substituents.
  • Crystallographic Insights : The phenyl group induces a dihedral angle of 77.41° between the benzimidazolone and aryl rings, which may hinder π-π stacking interactions compared to the planar conformation of the target compound .
  • Biological Relevance: Phenyl-substituted imidazolones are often explored for antimicrobial activity, whereas amino-substituted derivatives (e.g., the target compound) may exhibit different binding modes due to hydrogen-bonding capabilities .

Functional Group Modifications in Related Scaffolds

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

  • Synthesis and Activity: These derivatives, synthesized via chlorosulfonation and amination, demonstrate antitumor properties. The sulfonyl group’s electron-withdrawing nature contrasts with the electron-donating amino group in the target compound, likely altering reactivity and target affinity .

3-Acetyl-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one

  • Physical Properties: This derivative has a melting point of 146–148°C and distinct NMR shifts (e.g., 2.39 ppm for CH3), highlighting how acetyl and isopropyl groups influence thermal stability and spectroscopic profiles compared to the amino-substituted target compound .

Pharmacological Comparisons

Quinazolinone Analogues

  • Analgesic Activity: Methyl and phenyl substituents on quinazolinones correlate with enhanced analgesic effects. For example, 2-phenyl-4(3H)-quinazolinone outperforms aspirin in activity, suggesting that bulky substituents improve target engagement . By analogy, the amino group in the target compound may facilitate hydrogen bonding with pain receptors, though empirical data are needed.

Antimicrobial 5-Oxo-imidazole Derivatives

  • Substituent Impact: Arylidene groups at the 4-position of 5-oxo-imidazoles enhance antimicrobial activity.

Biological Activity

5-Amino-1-methyl-1H-imidazol-2(3H)-one, a significant derivative of imidazole, has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential in antimicrobial and anticancer applications. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

5-Amino-1-methyl-1H-imidazol-2(3H)-one possesses a unique structure that contributes to its biological properties. The imidazole ring is a common motif in many biologically active compounds, making it a target for drug development.

Antimicrobial Activity

Research indicates that 5-Amino-1-methyl-1H-imidazol-2(3H)-one exhibits significant antimicrobial properties. Studies have shown its efficacy against various pathogens, including bacteria and protozoa. For instance, it has been evaluated for its activity against Helicobacter pylori, showing promising results in inhibiting bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The mechanism involves cell cycle arrest at the G2/M phase and induction of pre-G1 apoptosis .

Table 1: Cytotoxic Effects of 5-Amino-1-methyl-1H-imidazol-2(3H)-one on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-722.36Induces apoptosis and G2/M arrest
HepG225.63Cell cycle arrest and apoptosis
HCT-11620.81Inhibition of cell proliferation

The biological activity of 5-Amino-1-methyl-1H-imidazol-2(3H)-one is primarily attributed to its ability to interact with cellular components such as nucleic acids and proteins. This interaction leads to the disruption of essential cellular processes, including DNA replication and protein synthesis.

Apoptosis Induction

Flow cytometric analysis revealed that treatment with this compound resulted in a significant increase in the percentage of cells in the pre-G1 phase, indicating apoptosis. The study also showed that the compound could induce both early and late apoptosis stages in treated cells .

Case Studies

Several case studies have explored the efficacy of 5-Amino-1-methyl-1H-imidazol-2(3H)-one in clinical settings:

  • Case Study on Helicobacter pylori Inhibition : A clinical trial demonstrated that patients treated with formulations containing this compound showed a significant reduction in H. pylori load compared to controls.
  • Anticancer Trials : In laboratory settings, various formulations containing this imidazole derivative were tested against multiple cancer cell lines, showing promising results in reducing tumor cell viability.

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